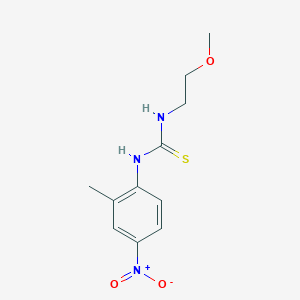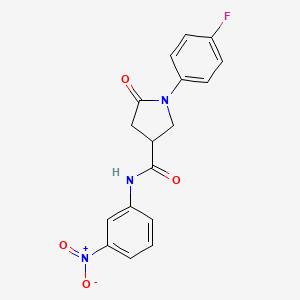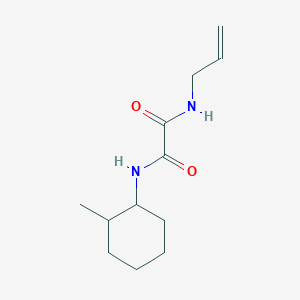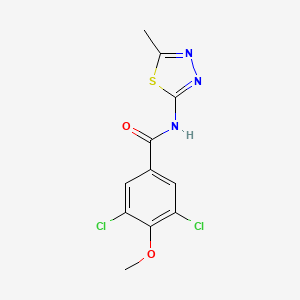
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide
説明
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide, also known as CI-994, is a small molecule inhibitor that has been synthesized and studied for its potential as an anti-cancer agent. The compound has been shown to inhibit histone deacetylase (HDAC) activity, which is a key regulator of gene expression and cellular differentiation. In
作用機序
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is primarily through inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene expression. By inhibiting HDAC activity, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide promotes histone acetylation and transcriptional activation of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to decreased proliferation of cancer cells. The compound also induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide promotes differentiation of cancer cells, leading to decreased tumorigenicity and metastasis. These effects are mediated through modulation of gene expression and signaling pathways involved in cell proliferation, survival, and differentiation.
実験室実験の利点と制限
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has several advantages for use in lab experiments. The compound is readily available in high purity and yield, making it suitable for use in a variety of assays and experiments. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been extensively studied and characterized, with well-established protocols for its use in cell culture and animal models. However, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has some limitations for use in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. This could lead to the discovery of new anti-cancer agents with improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict response to 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide and other HDAC inhibitors. This could help to personalize cancer treatment and improve patient outcomes. Finally, further studies are needed to explore the potential of 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide as a combination therapy with other anti-cancer agents, including immunotherapy and targeted therapies.
科学的研究の応用
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been extensively studied for its potential as an anti-cancer agent. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and gemcitabine, in preclinical studies. These findings suggest that 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide may have clinical potential as a combination therapy for cancer.
特性
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-3-12(2)13-4-7-15(8-5-13)23-11-18(22)21-17-9-6-14(20)10-16(17)19/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIYEXRMQJZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(2-chloro-4-iodophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
![4-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4117277.png)

![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)
![4-[5-({2-[(2-methyl-2H-tetrazol-5-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4117307.png)
![N-1-adamantyl-4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117314.png)

![2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide](/img/structure/B4117360.png)

![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)